![molecular formula C18H13F2N5O3 B2597287 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 942000-09-1](/img/structure/B2597287.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H13F2N5O3 and its molecular weight is 385.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled Polymerization
Controlled radical polymerization of acrylamides with specific moieties can be achieved through techniques such as reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential applications in creating materials with precise properties (Mori, Sutoh, & Endo, 2005).
Supramolecular Chemistry
The synthesis of polymeric complexes featuring biologically active monomers derived from novel sulfa drugs showcases the application of acrylamides in supramolecular chemistry. These complexes, characterized by various techniques, highlight the role of acrylamides in forming materials with potential biological activities (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Catalysis
Metal-organic frameworks (MOFs) incorporating acrylamide derivatives demonstrate catalytic activities, such as acyl-transfer reactions, by preconcentrating substrates within their pores. This indicates the utility of acrylamide-based structures in catalysis and material science for efficient reaction processes (Shultz, Farha, Hupp, & Nguyen, 2009).
Solar Energy Conversion
The development of zinc metalloporphyrins linked to acrylamide derivatives for dye-sensitized solar cells illustrates the potential of acrylamides in solar energy conversion. These compounds, through their enhanced and red-shifted visible transitions, contribute to improved efficiency in sunlight-to-electricity conversion, showcasing a path toward sustainable energy solutions (Wang et al., 2005).
Antimicrobial and Anticancer Research
Acrylamide derivatives also find applications in the development of compounds with antimicrobial and anticancer activities. For example, the synthesis of thiosemicarbazide derivatives from acrylamide precursors and their evaluation against various pathogens and cancer cell lines underscore the importance of acrylamide derivatives in medicinal chemistry (Elmagd, Hemdan, Samy, & Youssef, 2017).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O3/c19-13-4-3-12(8-14(13)20)25-17(22-23-24-25)9-21-18(26)6-2-11-1-5-15-16(7-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUSPNWEQHVIF-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


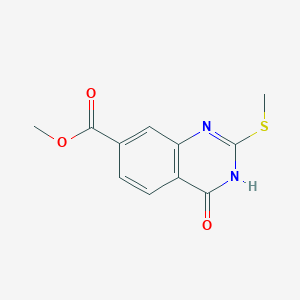
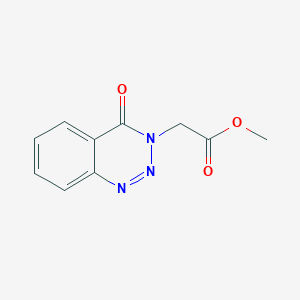
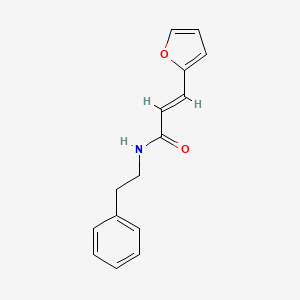

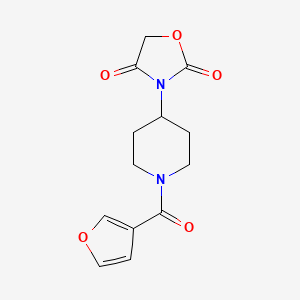
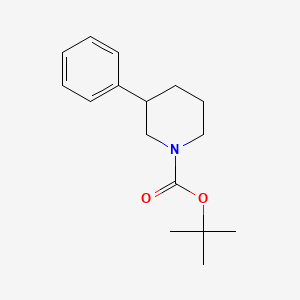
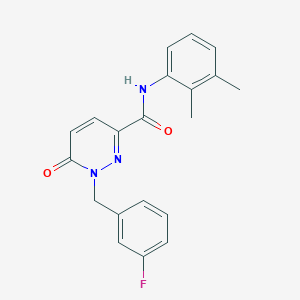
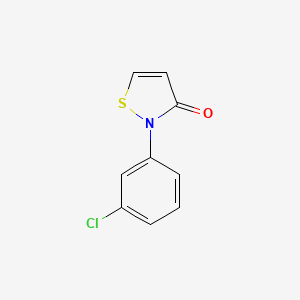
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)